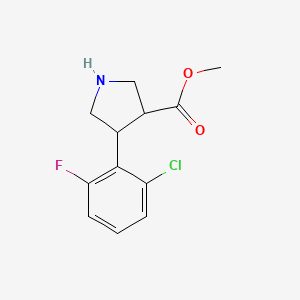
Methyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s structure includes a pyrrolidine ring substituted with a methyl ester group at the 3-position and a 2-chloro-6-fluorophenyl group at the 4-position.
Preparation Methods
The synthesis of Methyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method is the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable amine can form the pyrrolidine ring, which is then esterified to introduce the methyl ester group . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.
Chemical Reactions Analysis
Methyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Methyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and the substituted phenyl group allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Methyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:
Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
Methyl (3R,4S)-4-(4-fluorophenyl)-3-pyrrolidinecarboxylate: Differing in the stereochemistry and substitution pattern.
1-[4-(4-Fluorophenyl)-4-oxobutyl]-3-pyrrolidinyl methylcarbamate: Featuring a carbamate group instead of an ester group.
These comparisons highlight the unique structural features and potential biological activities of this compound.
Properties
Molecular Formula |
C12H13ClFNO2 |
|---|---|
Molecular Weight |
257.69 g/mol |
IUPAC Name |
methyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H13ClFNO2/c1-17-12(16)8-6-15-5-7(8)11-9(13)3-2-4-10(11)14/h2-4,7-8,15H,5-6H2,1H3 |
InChI Key |
HWFIYCLERDECEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















